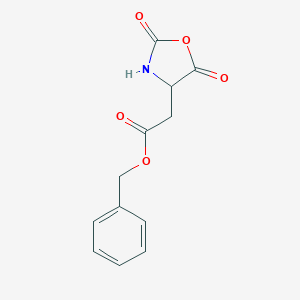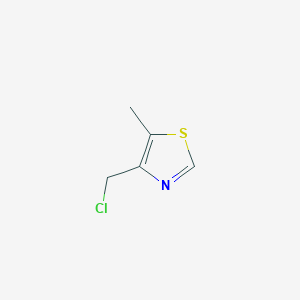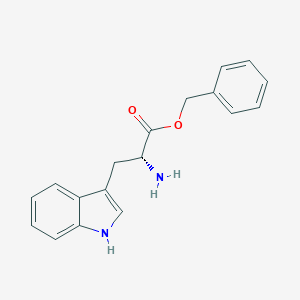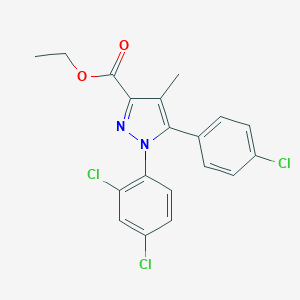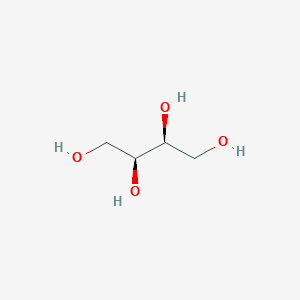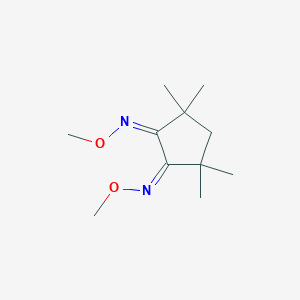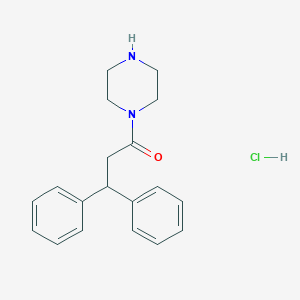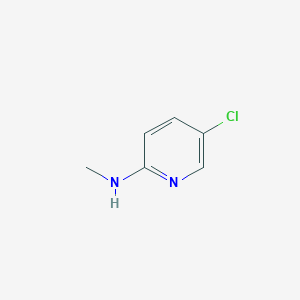
5-chloro-N-methylpyridin-2-amine
Descripción general
Descripción
The compound 5-chloro-N-methylpyridin-2-amine is a chlorinated pyridine derivative with a methyl group attached to the nitrogen atom. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated pyridine compounds and their chemical behavior, which can be extrapolated to understand the properties and potential reactivity of 5-chloro-N-methylpyridin-2-amine.
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives often involves chlorination reactions, as seen in the synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which was synthesized by chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine derivative . Another related synthesis involves the condensation of 4-chloro-3-methyl-2-chloromethylpyridine with 2-nitroiminoimidazolidine to produce 1-(4-chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine . These methods suggest that the synthesis of 5-chloro-N-methylpyridin-2-amine could similarly involve chlorination and subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of chlorinated pyridines is characterized by the presence of a chloro substituent, which can influence the electronic distribution within the molecule. For instance, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated using both experimental and theoretical techniques, revealing the coherence between theoretical and experimental values for bond lengths and vibrational modes . This suggests that the molecular structure of 5-chloro-N-methylpyridin-2-amine would also show specific electronic and geometric characteristics influenced by the chloro and methyl substituents.
Chemical Reactions Analysis
The reactivity of chlorinated pyridines can vary depending on the substituents present on the ring. The study of 5-chloro-2,4-dihydroxypyridine's reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid indicates that chlorinated pyridines can undergo substitution reactions . This implies that 5-chloro-N-methylpyridin-2-amine may also participate in similar chemical reactions, potentially acting as a substrate for nucleophilic substitution or as an electrophile in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For example, the dipole moment, polarizability, and hyperpolarizability of a chlorinated pyrimidinamine were calculated, indicating changes in net atomic charge distribution and an increase in the total dipole moment . These properties are essential for understanding the behavior of 5-chloro-N-methylpyridin-2-amine in different environments, including its solubility, boiling point, and potential biological activity.
Aplicaciones Científicas De Investigación
1. Anti-inflammatory Applications
- Summary of Application: Pyrimidines, which can be synthesized from 5-chloro-N-methylpyridin-2-amine, are known to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application: The synthesis of pyrimidines involves various methods, but the specific procedures and technical details are not provided in the source .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Crystal Structure Analysis
- Summary of Application: The crystal structure of a compound similar to 5-chloro-N-methylpyridin-2-amine, specifically (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, was analyzed .
- Methods of Application: The compound was synthesized by adding an ethanol solution of 5-chlorosalicylaldehyde to an ethanol solution of 2-amino-5-methylpyridine. The solution was stirred for 1 hour, then allowed to evaporate slowly at room temperature. After 7 days, orange prism-shaped crystals of the title compound were formed .
- Results or Outcomes: The crystal structure of the compound was determined, with the atomic coordinates and displacement parameters listed in the source .
3. Synthesis of Bioactive Compounds
- Summary of Application: 5-Chloro-N-methylpyridin-2-amine can be used as a starting material for the synthesis of various bioactive compounds .
- Methods of Application: The specific procedures and technical details for the synthesis of these compounds are not provided in the source .
- Results or Outcomes: The synthesized compounds can have various biological activities, depending on their structure .
4. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, which can be synthesized from compounds like 5-chloro-N-methylpyridin-2-amine, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The synthesis of indole derivatives involves various methods, but the specific procedures and technical details are not provided in the source .
- Results or Outcomes: Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
5. Chemical Synthesis
- Summary of Application: 5-Chloro-N-methylpyridin-2-amine can be used as a starting material in the synthesis of various chemical compounds .
- Methods of Application: The specific procedures and technical details for the synthesis of these compounds are not provided in the source .
- Results or Outcomes: The synthesized compounds can have various properties and uses, depending on their structure .
6. Pharmacological Activities of Indole Derivatives
- Summary of Application: Indole derivatives, which can be synthesized from compounds like 5-chloro-N-methylpyridin-2-amine, have shown a wide range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The synthesis of indole derivatives involves various methods, but the specific procedures and technical details are not provided in the source .
- Results or Outcomes: Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for 5-chloro-N-methylpyridin-2-amine are not mentioned in the search results, it’s worth noting that pyrimidine derivatives, which are structurally similar to this compound, have been studied for their anti-inflammatory activities . This suggests potential future research directions in the development of new anti-inflammatory agents.
Propiedades
IUPAC Name |
5-chloro-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISYWKRGRATSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397113 | |
| Record name | 5-chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methylpyridin-2-amine | |
CAS RN |
4214-80-6 | |
| Record name | 5-Chloro-N-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



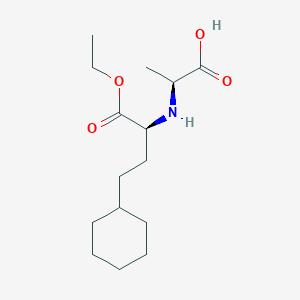
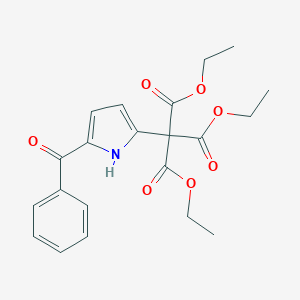
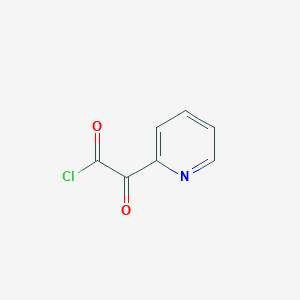
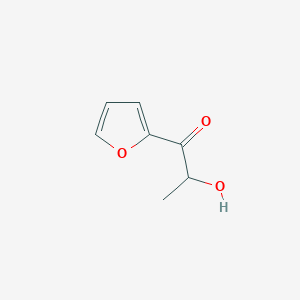
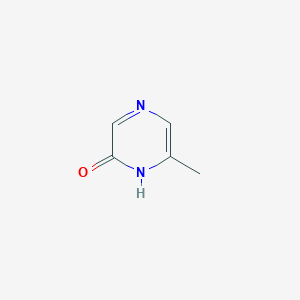
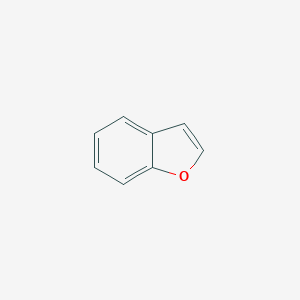
![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
